molecular formula CrO2<br>CrH4O2 B076450 Magtrieve CAS No. 12018-01-8

Magtrieve

Cat. No. B076450
CAS RN: 12018-01-8
M. Wt: 88.027 g/mol
InChI Key: DJCIVHDYINPEKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Magtrieve™ plays a crucial role in the synthesis of various compounds, demonstrating its effectiveness in facilitating reactions under mild conditions. It has been used in the microwave-assisted oxidation of side chain arenes, leading to the transformation of aromatic and alkyl aromatic molecules into their corresponding aryl ketones, quinones, or lactones. This showcases Magtrieve™'s ability to act as a potent oxidant in both conventional and microwave-assisted reactions (M. Lukasiewicz, D. Bogdał & J. Pielichowski, 2003).

Molecular Structure Analysis

While the specific molecular structure analysis of Magtrieve™ (CrO2) is not detailed in the provided studies, its effectiveness as a tetravalent chromium dioxide-based oxidant in chemical synthesis suggests a structure that facilitates its magnetic retrievability and reusability. These properties contribute to its green chemistry applications, making it a sustainable choice for various reactions.

Chemical Reactions and Properties

Magtrieve™ has demonstrated a wide range of chemical reactivities, including the oxidation of alcohols and aldoximes, and the synthesis of azo compounds and isoxazoles. Its use in the oxidation of alcohols with periodic acid as the terminal oxidant showcases its specificity and efficiency, where olefins are not oxidized under similar conditions, indicating a selective reaction pathway in the presence of alcohols over alkenes (Bhosale Sandeep Bhausaheb et al., 2009).

Physical Properties Analysis

The physical properties of Magtrieve™, particularly its magnetic retrievability, play a significant role in its applications in green chemistry. This feature allows for the easy separation of the oxidant from the reaction mixture, reducing waste and enhancing the recyclability of the catalyst. Although specific physical property data are not provided, this characteristic is fundamental to its utility in synthesis applications.

Chemical Properties Analysis

Magtrieve™'s chemical properties, such as its oxidation potential and reusability, make it an invaluable tool in organic synthesis. Its capacity to facilitate a variety of chemical transformations under mild conditions, without compromising selectivity or efficiency, underscores the chemical versatility of this reagent. The studies highlight its application in the oxidation of a wide array of substrates, from alcohols to aldoximes, further emphasizing its broad utility in chemical synthesis processes.

For more insights into the applications and properties of Magtrieve™ in chemical synthesis, the following references provide detailed examples and experimental conditions:

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Magtrieve™ is used as an oxidant for the oxidation of simple alcohols and hydrocarbons under microwave irradiation . It has been proven to be a useful oxidant in some reactions including the oxidation of alcohols .

Methods of Application or Experimental Procedures

The reaction procedure involves simple mixing of 1g of the substrate (alcohol or hydrocarbon), 5g of Magtrieve™ and 20mL of toluene. The heterogeneous mixture is placed in the reactor and irradiated for a specific period of time under reflux .

Results or Outcomes

The oxidation of alcohols results in corresponding carbonyl compounds and side-chain hydrocarbons to equivalent ketones .

2. Microwave-Responsive Catalyst

Specific Scientific Field

This application is related to the field of Material Synthesis .

Summary of the Application

Magtrieve™ is used as a microwave-responsive catalyst. It can selectively heat the designed catalyst surface, and expedite the reaction rate at the catalyst/solvent interface .

Methods of Application or Experimental Procedures

The temperature of Magtrieve™ reached 140 °C within 2 min under microwave irritation, which is higher than the bulk toluene phase .

Results or Outcomes

In a case study of 1-octanol oxidation reaction, such intensified local heating promoted the reaction yield to 67% within 5 min .

3. Magnetic Tape Emulsion

Specific Scientific Field

This application is related to the field of Data Storage .

Summary of the Application

Magtrieve™, also known as Chromium (IV) oxide, was widely used in magnetic tape emulsion . It was considered by many oxide and tape manufacturers to have been one of the best magnetic recording particulates ever invented .

Methods of Application or Experimental Procedures

The magnetic tape was coated with a layer of Magtrieve™, which could then be magnetized to represent data .

Results or Outcomes

Although the use of Magtrieve™ has declined with the increasing popularity of CDs and DVDs, it is still used in data tape applications for enterprise-class storage systems .

4. Aromatization of Hantzsch 1,4-dihydropyridines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Magtrieve™ facilitates high yield aromatization of Hantzsch 1,4-dihydropyridines to the corresponding pyridines .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The outcome of this application is the high yield conversion of Hantzsch 1,4-dihydropyridines to the corresponding pyridines .

Safety And Hazards

Magtrieve is classified as an irritant, particularly to the eyes . Safety measures include washing skin thoroughly after handling, wearing protective clothing, and rinsing eyes cautiously with water in case of contact . In case of fire, it can be suppressed with water, dry sand, and all kinds of fire extinguisher .

properties

IUPAC Name

chromium;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.2H2O/h;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCIVHDYINPEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrH4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.027 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magtrieve(TM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
YH Seon, GY Go - Bulletin of the Korean Chemical Society, 2000 - koreascience.kr
The oxidative conversion of thiols to disulfides is a useful transformation in organic synthesis as well as biochemistry. 1 This oxidation has been carried out using a variety of reagents2 …
Number of citations: 10 koreascience.kr
ST Park, KY Ko - Bull. Korean. Chem. Soc, 2002 - pdf.lookchemmall.com
Selective protection and deprotection of functional groups is important in organic synthesis. 1 Hydroxyl groups are often protected as their ethers or acetals/ketals, which can be …
Number of citations: 5 pdf.lookchemmall.com
KY Ko, JY Kim - BULLETIN-KOREAN CHEMICAL SOCIETY, 1999 - pdf.lookchemmall.com
Diphenyldiazomethane, a red crystalline solid is a useful reagent for the protection of carboxylic acids by conversion to their diphenylmethyl (dpm, benzhydryl) esters. 1 Dpm protecting …
Number of citations: 25 pdf.lookchemmall.com
RA Lee, DS Donald - Tetrahedron letters, 1997 - Elsevier
… 1 Magtrieve TM is DuPont's trademark for its magnetically … Magtrieve TM is CrO2 produced in the commercial process 4 … our preliminary work that shows that Magtrieve TM is a selective, …
Number of citations: 82 www.sciencedirect.com
KY Ko, JY Kim - Tetrahedron letters, 1999 - Elsevier
… ) in chloroform (15 ml) was treated with Magtrieve TM (1.51 g) and the mixture was stirred at … Recovered Magtrieve TM can be reconverted to the active form by heating in air at 300-350 …
Number of citations: 66 www.sciencedirect.com
KY Ko, ST Park - Tetrahedron Letters, 1999 - Elsevier
… Magtrieve TM (Dupont Product), a magnetically retrievable oxidant (… Magtrieve TM can oxidize 1,4-dihydropyridines to pyridines in good yield. 8 We now report that wet Magtrieve TM …
Number of citations: 19 www.sciencedirect.com
SM Scully - 2015 - researchgate.net
… Preliminary work assessed the use of Magtrieve TM (chromium (IV) oxide) as a ‘green ‘and … Optimization experiments demonstrated that 15 molar equivalence of Magtrieve TM was …
Number of citations: 2 www.researchgate.net
Y Liao, H Shabany, CD Spilling - Tetrahedron letters, 1998 - Elsevier
… Magtrieve TM was recently introduced as a reusable, … magtrieve TM in refluxing acetonitrile resulted in quantitative … Magtrieve TM added in portions every 4-5 hours resulted in …
Number of citations: 28 www.sciencedirect.com
YH Liu - Synlett, 2008 - thieme-connect.com
… Reactions with Magtrieve TM are typically performed in chlorinated solvents or toluene. Magtrieve has found wide application in organic synthesis, such as in the oxidation of allylic …
Number of citations: 2 www.thieme-connect.com
D Bogdal, S Bednarz, M Łukasiewicz… - … and Processing-Process …, 2018 - Elsevier
A survey on the oxidation reactions that we have performed under microwave irradiation for almost last twenty years is presented, and the examples of reactions in homogenous, …
Number of citations: 9 www.sciencedirect.com

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